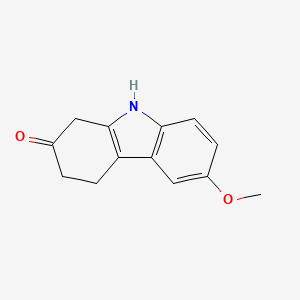

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one

Description

Position within Carbazole Derivative Classification

This compound occupies a distinctive position within the broader category of carbazole derivatives, which are recognized for their diverse biological activities and pharmaceutical applications. Carbazoles are fundamentally characterized as benzo-indoles similar to carbolines, which are pyrido-indoles, and in plants, carbazoles are derived from indole and form some of the indole alkaloids. The compound belongs specifically to the tetrahydrocarbazolone subfamily, which consists of carbazole derivatives that feature an indole scaffold combined with a cyclic ketone structure.

The classification system for carbazole derivatives encompasses multiple structural categories, including carbazoles, N-substituted carbazoles, thienocarbazoles, thiazolocarbazoles, tetrahydrocarbazoles, oxazolinyl carbazoles, imidazocarbazoles, benzofurancarbazoles, and benzopyrancarbazoles. Within this comprehensive framework, this compound specifically falls under the tetrahydrocarbazolone category due to its partially saturated carbazole ring system and the presence of a ketone functionality. This structural arrangement distinguishes it from fully aromatic carbazole compounds and places it among the bioactive heterocyclic compounds that have demonstrated significant pharmaceutical potential.

The methoxy substitution at the 6-position further refines its classification, as methoxy-substituted carbazole derivatives represent a particularly important subset known for enhanced biological activities. This positional specificity of the methoxy group contributes to the compound's unique electronic properties and influences its reactivity patterns, making it distinct from other carbazole derivatives with different substitution patterns or positions.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of carbazole chemistry, which began with the pioneering work of Carl Graebe and Carl Glaser who first isolated carbazole from coal tar in 1872. This foundational discovery marked the beginning of systematic investigations into carbazole-containing compounds and their potential applications. The subsequent isolation of the first naturally occurring carbazole alkaloid, murrayanine, from Murraya koenigii Spreng ninety years later, demonstrated the antimicrobial properties of carbazole derivatives and initiated significant scientific interest in these compounds.

The specific development of tetrahydrocarbazolone derivatives, including this compound, emerged from the growing understanding of structure-activity relationships in carbazole chemistry during the latter half of the twentieth century. As researchers recognized the importance of functional group modifications in enhancing biological activities, the systematic exploration of methoxy-substituted tetrahydrocarbazolones became a focus of pharmaceutical chemistry research. The identification of antiemetic effects and serotonin receptor antagonism properties in related compounds further accelerated research into this specific structural class.

The evolution of synthetic methodologies for producing tetrahydrocarbazolone derivatives has been closely tied to advances in organic synthesis techniques. Modern synthetic approaches have enabled the efficient preparation of this compound through various methodological routes, with reported yields of approximately 67% after purification. These synthetic developments have been crucial in making the compound accessible for detailed biological evaluation and pharmaceutical applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique position as both a synthetic intermediate and a bioactive compound in its own right. Heterocyclic compounds possess the distinctive ability to mimic peptide structures and bind to proteins, making them invaluable sources of compounds with diverse biological activities. Within this context, carbazole derivatives, including this compound, serve as privileged scaffolds that function as ligands for multiple receptors and possess the unique property of binding reversibly to enzymes.

The compound's research significance is further enhanced by its role in advancing our understanding of structure-activity relationships in carbazole chemistry. The presence of the methoxy group at the 6-position and the ketone functionality provides researchers with insights into how specific structural modifications influence biological activities and pharmacological properties. This knowledge contributes to the rational design of new pharmaceutical compounds with improved efficacy and selectivity profiles.

In the broader context of medicinal chemistry research, this compound represents an important model compound for studying the electronic and steric effects of substitution patterns on carbazole frameworks. The compound's non-planar structure, characterized by specific dihedral angles between ring systems, provides valuable information about conformational preferences and their impact on biological activity. This structural information is crucial for computational modeling studies and drug design initiatives targeting similar molecular frameworks.

The compound's significance extends beyond individual molecular properties to encompass its contribution to the development of new synthetic methodologies for heterocyclic compound preparation. The synthetic routes developed for this compound have informed broader strategies for carbazole derivative synthesis, contributing to the advancement of heterocyclic chemistry methodologies.

Overview of Structure and Properties

This compound exhibits a complex tricyclic structure that combines the fundamental carbazole framework with specific functional group modifications that significantly influence its chemical and biological properties. The molecular structure features a non-planar carbazole unit characterized by a specific dihedral angle between the benzene ring and the pyrrole ring measuring approximately 1.69 degrees. This geometric arrangement affects the compound's reactivity patterns and influences its interactions with biological targets.

The structural composition of the compound includes several key components that define its chemical behavior and biological activity profile. The methoxy group positioned at the 6-carbon of the carbazole framework serves as an electron-donating substituent that modifies the electronic distribution throughout the molecular system. This substitution pattern enhances the compound's pharmacological properties and contributes to its demonstrated antiemetic effects and serotonin receptor antagonism capabilities.

The ketone functionality integrated into the carbazole framework creates additional opportunities for chemical reactivity and biological interactions. This carbonyl group can participate in hydrogen bonding interactions with biological targets and provides a site for potential chemical modifications in synthetic applications. The combination of the methoxy substitution and the ketone functionality creates a unique electronic environment that distinguishes this compound from other carbazole derivatives.

| Property | Characteristic |

|---|---|

| Structural Framework | Tricyclic carbazole with methoxy substitution |

| Functional Groups | Methoxy group at 6-position, ketone functionality |

| Geometric Configuration | Non-planar with 1.69-degree dihedral angle |

| Biological Activity | Antiemetic effects, serotonin receptor antagonism |

| Synthetic Role | Pharmaceutical intermediate |

The reactivity profile of this compound is significantly influenced by the electronic properties imparted by the methoxy group, which can enhance or diminish reactivity depending on the specific reaction conditions and mechanisms involved. This functional group's presence affects both nucleophilic and electrophilic reaction pathways, making the compound a versatile synthetic intermediate for further chemical transformations. The compound's structural characteristics position it as a valuable building block for the synthesis of more complex pharmaceutical compounds while maintaining intrinsic biological activities that contribute to its direct therapeutic potential.

Properties

IUPAC Name |

6-methoxy-1,3,4,9-tetrahydrocarbazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-9-3-5-12-11(7-9)10-4-2-8(15)6-13(10)14-12/h3,5,7,14H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMBDAPUKORDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539963 | |

| Record name | 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25473-71-6 | |

| Record name | 6-Methoxy-1,3,4,9-tetrahydro-2H-carbazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Synthesis of Oxygenated Carbazoles

A notable method for synthesizing oxygenated carbazole derivatives, which can be adapted for 6-methoxy substitution, is the palladium-catalyzed cyclization of appropriate precursors. This method involves:

- Using Pd/C (10%) as a catalyst in anhydrous methanol.

- Heating the reaction mixture in a sealed vessel at elevated temperatures (~270 °C) for extended periods (up to 48 hours).

- Subsequent methylation of hydroxycarbazoles to introduce the methoxy group at the desired position.

This approach yields high purity oxygenated carbazoles with good overall yields (e.g., 53% in related syntheses) and can be adapted to prepare 6-methoxy-substituted carbazoles by selecting precursors with hydroxyl groups at the 6-position prior to methylation.

Mannich-Type Reaction for Carbazol-4-one Derivatives

A patented process (US7696356B2) describes a Mannich-related reaction to prepare tetrahydrocarbazol-4-one derivatives, which can be modified for the 6-methoxy derivative:

- Starting from 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one or similar carbazolones.

- Reacting with formaldehyde reagent and a mineral acid catalyst in a polar aprotic solvent such as DMF.

- Heating the mixture at reflux or about 120 °C for 3–5 hours to complete the Mannich reaction.

- Isolating the product by precipitation with water or ice water followed by filtration.

This method achieves high yields (>70%) and avoids hazardous solvents or secondary amines, making it efficient and scalable.

Oxidation and Functional Group Transformations

- Oxidation of keto-tetrahydrocarbazoles with cerium(IV) ammonium nitrate (CAN) can be used to access carbazoloquinones and related derivatives, which may serve as intermediates or analogs in the synthesis of methoxy-substituted carbazoles.

- Esterification and hydrolysis steps are employed to introduce or modify substituents on the carbazole ring before cyclization or reduction steps.

Hydrogenation and Reduction

- Partial hydrogenation of carbazole derivatives can be performed under controlled conditions (e.g., Pd/C catalyst, methanol solvent) to obtain the 3,4-dihydro form.

- Careful control of reaction time and temperature is necessary to avoid over-reduction or degradation.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| Palladium-catalyzed cyclization | Pd/C (10%), anhydrous MeOH, 270 °C, 48 h | Formation of carbazole skeleton with hydroxyl | Good yield (~53%) after methylation |

| Methylation | Methylating agent (e.g., methyl iodide) | Introduction of 6-methoxy group | High purity methoxycarbazole |

| Mannich reaction | Formaldehyde, mineral acid, DMF, reflux 120 °C, 3–5 h | Formation of tetrahydrocarbazol-4-one derivatives | >70% yield, scalable, no hazardous solvents |

| Oxidation | Cerium(IV) ammonium nitrate (CAN) | Access to carbazoloquinones or intermediates | Used for functional group transformations |

| Reduction | Pd/C catalyst, methanol, controlled temp | Partial hydrogenation to 3,4-dihydro form | Requires careful monitoring |

Research Findings and Notes

- The Mannich-related reaction is a key step in preparing carbazol-4-one derivatives efficiently without the need for secondary amines, which are often problematic in scale-up and commercial processes.

- Palladium-catalyzed methods provide a robust route to oxygenated carbazoles, allowing selective functionalization at positions such as 6, which is critical for biological activity.

- Oxidative transformations expand the versatility of carbazole derivatives, enabling access to quinone structures that may be precursors or analogs in the synthetic pathway.

- The 6-methoxy substitution enhances biological activity and is strategically introduced via methylation of hydroxy precursors or direct substitution on the carbazole ring.

- The dihydrocarbazol-2-one core is typically achieved by controlled reduction of the carbazol-2-one, preserving the lactam functionality while saturating the 3,4-position.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form quinone derivatives.

Reduction: Further reduction can lead to fully saturated carbazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy group or other positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Fully saturated carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antagonism of CRTH2 Receptors

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one has been identified as a potent antagonist for the chemoattractant receptor homologous molecule expressed on T helper 2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. Research indicates that compounds targeting CRTH2 can be effective in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Its ability to inhibit prostaglandin binding to CRTH2 receptors suggests potential therapeutic applications in managing chronic inflammatory diseases .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbazole derivatives, including this compound. These compounds have shown efficacy against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains . The structure-activity relationship indicates that specific substitutions on the carbazole framework enhance antibacterial activity.

Material Science Applications

1. Optoelectronic Properties

In material science, the methoxy substitution on carbazole derivatives has been studied for its impact on optoelectronic properties. Research demonstrates that varying the number and position of methoxy groups affects hole transport properties in organic semiconductors. While increased polarity from methoxy groups can reduce hole mobility, optimizing these substitutions can lead to improved performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: CRTH2 Antagonism

A study investigated the binding affinity of this compound to CRTH2 receptors. Results indicated that this compound effectively inhibits prostaglandin-induced signaling pathways associated with allergic reactions. Further pharmacological evaluations are necessary to establish its therapeutic potential in clinical settings .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial activity against MRSA with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics. This highlights its potential as a novel antimicrobial agent in combating antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with genetic material.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Analogues

Detailed Analysis

(a) Murrayaquinone A (Compound 10)

- Structural Differences : Contains a 1,4-dione moiety and lacks the methoxy group at position 5.

- Activity: Exhibits broader antibacterial activity, targeting both S. aureus and E. coli (MIC: 50 μg/mL for both) . The additional quinone group enhances redox-cycling efficacy compared to the monoketone structure of 6-methoxycarbazolone.

(b) 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione (Compound 11)

- Structural Differences : Features two ketone groups (1,4-dione) and methyl substituents at positions 3 and 6.

- Activity: Similar MIC against S.

(c) 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Structural Differences : Replaces the methoxy group with a methyl group and shifts the ketone to position 1.

- Activity: No bioactivity data is available in the provided evidence, but the lack of a methoxy group may reduce polarity and membrane penetration efficiency .

(d) 1,3,4-Oxadiazole-Carbazole Hybrids

Structure-Activity Relationships (SAR)

Methoxy Substituent : The 6-OCH₃ group in 6-methoxycarbazolone contributes to lipophilicity , enhancing membrane permeability but limiting activity against Gram-negative bacteria due to efflux mechanisms .

Ketone Position: Mono-ketone derivatives (e.g., 6-methoxycarbazolone) show narrower spectra compared to di-ketones (e.g., Murrayaquinone A), which engage in more robust redox interactions .

Biological Activity

6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one is a compound belonging to the carbazole family, characterized by its unique bicyclic structure. Its molecular formula is C₁₃H₁₃NO₂. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties.

The presence of a methoxy group (-OCH₃) at the 6-position and a carbonyl group (C=O) at the 2-position enhances its reactivity. The carbonyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo demethylation or substitution reactions under specific conditions. These functional groups contribute to the compound's biological activity and pharmacokinetic properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

- Pseudomonas aeruginosa

In a study comparing various carbazole derivatives, this compound showed promising results similar to other active carbazole compounds .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Bacillus subtilis | 25 | Moderate |

| Pseudomonas aeruginosa | 30 | Low |

Anticancer Potential

The anticancer properties of this compound have also been explored, particularly its ability to inhibit tubulin polymerization. This mechanism is crucial for cancer cell proliferation, making it a target for cancer therapy. Preliminary studies suggest that compounds with similar structures have shown potential in inducing apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study involved testing against human cancer cell lines such as HeLa and MCF-7, where it exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its interaction with cellular proteins and enzymes involved in metabolic pathways plays a crucial role. Studies suggest that it may bind to specific receptors or enzymes that mediate cell growth and proliferation .

Future Research Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-3,4-dihydro-1H-carbazol-2(9H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via multi-step routes. A common approach involves methylation of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one using dimethyl sulfate in acetone/NaOH, followed by oxime formation with hydroxylamine hydrochloride in methanol under reflux . Alternative methods use cyclization of hydrazone intermediates in acetic acid/HCl, monitored by TLC, with purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization in ethanol (yield: 67%) . Key factors affecting yield include reaction time, acid concentration, and recrystallization solvent choice (e.g., acetone vs. ethanol).

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Methodological Answer :

- Spectroscopy : , , IR, and mass spectrometry confirm molecular structure. For example, detects methoxy protons (~3.8 ppm) and aromatic protons (~6.9–8.3 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves non-planar carbazole conformations (e.g., dihedral angle: 1.69° between benzene and pyrrole rings). Software like SHELXL refines structures, while ORTEP-3 visualizes hydrogen bonds (e.g., C2–H2A···O2, N9–H9···O1) .

Q. What are the known biological activities of this carbazole derivative?

- Methodological Answer : Carbazole derivatives exhibit tyrosinase inhibition (IC values via enzyme kinetics) and radical scavenging (DPPH assay) . Analogous compounds show antimicrobial activity (MIC testing against S. aureus and E. coli) and potential as Bcl-2 inhibitors (cell-based apoptosis assays) . Bioactivity is influenced by substituents like methoxy groups, which enhance electron-donating effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis methods, such as varying yields or byproduct formation?

- Methodological Answer : Contradictions arise from divergent reaction conditions (e.g., reflux time, solvent polarity). For example, acetic acid/HCl cyclization vs. acetone/NaOH methylation may yield different intermediates. To resolve:

- Byproduct Analysis : Use LC-MS or HPLC to identify impurities.

- Optimization : Design factorial experiments (e.g., varying acid concentration or temperature) to map yield vs. purity trends.

- Crystallization Studies : Compare recrystallization solvents (ethanol vs. acetone) for polymorph control .

Q. What strategies are employed to study structure-activity relationships (SAR) for enhancing bioactivity?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing/donating groups (e.g., halogen, nitro) to alter electronic properties. For example, 6-methoxy-3-methyl analogs show enhanced tyrosinase inhibition .

- Bioisosteric Replacement : Replace the carbazole core with oxadiazole or indole moieties to improve solubility or target affinity .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to tyrosinase or Bcl-2 active sites, guiding synthetic prioritization .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD analysis in GROMACS) to assess binding modes.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with antioxidant activity .

- Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic features using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.